2-Chloro-6-fluoro-3-nitrobenzoic acid CAS 206884-30-2 properties
2-Chloro-6-fluoro-3-nitrobenzoic acid CAS 206884-30-2 properties
An In-depth Technical Guide to 2-Chloro-6-fluoro-3-nitrobenzoic acid (CAS 206884-30-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Chloro-6-fluoro-3-nitrobenzoic acid, a key chemical intermediate. We will delve into its chemical and physical properties, spectral data, a detailed synthesis protocol, safety and handling guidelines, and its applications in research and development, particularly in the pharmaceutical industry.
Molecular Structure and Properties
2-Chloro-6-fluoro-3-nitrobenzoic acid is a substituted benzoic acid derivative with the chemical formula C₇H₃ClFNO₄.[1][2] Its structure is characterized by a carboxylic acid group, and three substituents on the benzene ring: a chlorine atom at position 2, a fluorine atom at position 6, and a nitro group at position 3.[3] These electron-withdrawing groups significantly influence the molecule's reactivity and acidity.[3]
Diagram of the chemical structure of 2-Chloro-6-fluoro-3-nitrobenzoic acid:
Caption: Chemical structure of 2-Chloro-6-fluoro-3-nitrobenzoic acid.
Table 1: Physicochemical Properties of 2-Chloro-6-fluoro-3-nitrobenzoic acid
| Property | Value | Source |
| CAS Number | 206884-30-2 | [1][2] |
| Molecular Formula | C₇H₃ClFNO₄ | [1][2] |
| Molecular Weight | 219.55 g/mol | [1][2] |
| Boiling Point (Predicted) | 350.2 ± 42.0 °C | [4] |
| Density (Predicted) | 1.689 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 1.08 ± 0.29 | [4] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of 2-Chloro-6-fluoro-3-nitrobenzoic acid.
Table 2: Key Spectral Data for 2-Chloro-6-fluoro-3-nitrobenzoic acid
| Spectroscopic Technique | Characteristic Peaks/Signals | Source |
| FT-IR | ~1700 cm⁻¹ (C=O of carboxylic acid), ~1530 cm⁻¹ (asymmetric stretch of NO₂), ~750 cm⁻¹ (C-Cl) | [3] |
| Mass Spectrometry (ESI-MS, negative mode) | [M-H]⁻ at m/z 232.5 | [3] |
| ¹H NMR | Deshielded aromatic protons in the range of δ 8.2–8.5 ppm due to the proximity of the nitro group. | [3] |
Synthesis Protocol
A common method for the synthesis of 2-Chloro-6-fluoro-3-nitrobenzoic acid is through the nitration of 2-chloro-6-fluorobenzoic acid.[1]
Materials and Reagents
-
2-Chloro-6-fluorobenzoic acid
-
Concentrated sulfuric acid
-
Nitric acid
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Water
Experimental Procedure
-
In a suitable reaction vessel, dissolve 2-chloro-6-fluorobenzoic acid in concentrated sulfuric acid.
-
Cool the mixture to 0°C using an ice bath.[1]
-
Slowly add nitric acid to the cooled solution while maintaining the temperature between 0°C and 20°C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately one hour.[1]
-
Quench the reaction by carefully diluting the mixture with water.
-
Extract the product from the aqueous layer using dichloromethane (3x).[1]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.[1]
-
Concentrate the solution to obtain the solid product, 2-chloro-6-fluoro-3-nitrobenzoic acid.[1]
Diagram of the synthesis workflow:
Caption: Workflow for the synthesis of 2-Chloro-6-fluoro-3-nitrobenzoic acid.
Safety and Handling
General Precautions:
-
Eye Protection: Causes serious eye irritation.[5][9] Wear appropriate safety glasses or goggles.
-
Skin Protection: Causes skin irritation.[5][9] Wear protective gloves and clothing.
-
Respiratory Protection: May cause respiratory irritation.[5][9] Use in a well-ventilated area or with a proper respirator.
-
Handling: Avoid contact with skin, eyes, and clothing.[6][8] Do not breathe dust.[6][8] Wash hands thoroughly after handling.[7]
-
Storage: Store in a dry, cool, and well-ventilated place.[7][8] Keep the container tightly closed.[7][8]
Applications in Research and Development
2-Chloro-6-fluoro-3-nitrobenzoic acid is a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceutical compounds.[3] Its unique substitution pattern makes it a versatile building block for more complex molecules.[10]
Pharmaceutical Synthesis
This compound is a known precursor in the synthesis of various pharmaceutical agents, including anti-infectives.[3] Notably, it has been implicated in the manufacturing process of ciprofloxacin, a widely used antibiotic.[3]
Potential Biological Activities
Research on related halogenated and nitro-substituted benzoic acids suggests a range of potential biological activities. While specific studies on 2-Chloro-6-fluoro-3-nitrobenzoic acid are limited, analogous compounds have demonstrated:
-
Antibacterial Activity: Some studies have shown that benzoic acid derivatives with similar substitutions exhibit activity against bacterial strains like Staphylococcus aureus and Escherichia coli.[3]
-
Anti-inflammatory Effects: In vitro studies on related compounds have indicated an ability to inhibit pro-inflammatory cytokines.[3]
These findings suggest that 2-Chloro-6-fluoro-3-nitrobenzoic acid and its derivatives are promising candidates for further investigation in drug discovery programs.
References
- Benchchem. (n.d.). 2-Chloro-6-fluoro-3-nitrobenzoic acid | 206884-30-2.
-
PubChem. (n.d.). 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzoic acid. Retrieved from [Link]
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Alfa Aesar. (2025). Safety Data Sheet: 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-3-nitrobenzoic acid | C7H4FNO4 | CID 18672992. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applications. Retrieved from [Link]
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